Pentoxifylline-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

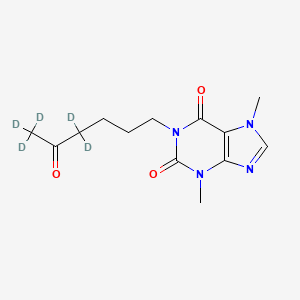

Molecular Formula |

C13H18N4O3 |

|---|---|

Molecular Weight |

283.34 g/mol |

IUPAC Name |

3,7-dimethyl-1-(4,4,6,6,6-pentadeuterio-5-oxohexyl)purine-2,6-dione |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3/i1D3,6D2 |

InChI Key |

BYPFEZZEUUWMEJ-YRYIGFSMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is Pentoxifylline-d5 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline-d5 is the deuterium-labeled analogue of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] Due to its isotopic labeling, this compound serves as an invaluable tool in analytical and research settings, primarily as an internal standard for the quantification of Pentoxifylline in biological matrices using mass spectrometry.[2] Its chemical and biological properties are considered equivalent to those of Pentoxifylline, with the key difference being the increased mass due to the presence of five deuterium atoms. This technical guide provides a comprehensive overview of this compound, its chemical structure, physicochemical properties, and its application in experimental protocols.

Chemical Structure and Properties

This compound is structurally identical to Pentoxifylline, with the exception of five hydrogen atoms on the hexyl side chain being replaced by deuterium atoms. The systematic name for this compound is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione.[3]

Below is a diagram illustrating the chemical structures of both Pentoxifylline and this compound, highlighting the positions of the deuterium labels.

Caption: Chemical structures of Pentoxifylline and this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The properties of unlabeled Pentoxifylline are included for comparison, as they are expected to be nearly identical.

| Property | This compound | Pentoxifylline | Reference |

| CAS Number | 1185995-18-9 | 6493-05-6 | [2][4] |

| Molecular Formula | C₁₃H₁₃D₅N₄O₃ | C₁₃H₁₈N₄O₃ | [2][4] |

| Molecular Weight | 283.34 g/mol | 278.31 g/mol | [2][4] |

| Appearance | Solid | Solid | |

| Solubility | Soluble in Chloroform, Methanol, and Water | Soluble in Chloroform, Methanol, and Water | [1] |

| PSA | 78.89 Ų | 75.5 Ų | [2][4] |

| LogP | 0.193 | 0.3 | [2][4] |

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound is presumed to be identical to that of Pentoxifylline. Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA).[5] This leads to a cascade of downstream effects, including the inhibition of tumor necrosis factor-alpha (TNF-α) and leukotriene synthesis, resulting in reduced inflammation and improved blood flow.[5][6] Pentoxifylline also improves red blood cell deformability, reduces blood viscosity, and decreases platelet aggregation.[5][6]

The following diagram illustrates the simplified signaling pathway of Pentoxifylline.

Caption: Simplified signaling pathway of Pentoxifylline.

Experimental Protocols

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Pentoxifylline in biological samples. Below is a representative experimental protocol synthesized from published methodologies.[7][8]

Quantification of Pentoxifylline in Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Pentoxifylline: m/z 279.2 → 181.1

-

This compound: m/z 284.2 → 186.1

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

The following diagram outlines the general workflow for this experimental protocol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]

- 4. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 6. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Pentoxifylline-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Pentoxifylline-d5. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.

Introduction

This compound is the deuterium-labeled analog of Pentoxifylline, a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, where they are often used as internal standards for mass spectrometry-based quantification. The strategic incorporation of deuterium atoms (d) into the molecule allows for its differentiation from the unlabeled drug without significantly altering its chemical properties.

The chemical name for this compound is 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-1H-purine-2,6-dione. This indicates that five hydrogen atoms on the oxohexyl side chain have been replaced with deuterium. This guide will focus on the most direct and efficient method for its preparation: the direct isotopic labeling of Pentoxifylline.

Synthesis and Isotopic Labeling

The synthesis of this compound can be efficiently achieved through the direct deuteration of Pentoxifylline. An organocatalyzed method using heavy water (D₂O) as the deuterium source provides a high level of deuterium incorporation under mild reaction conditions.

Synthesis Pathway

The synthesis is a one-step isotopic exchange reaction where the protons at the α- and γ-positions to the carbonyl group on the hexyl side chain of Pentoxifylline are replaced with deuterium atoms.

Caption: Synthetic pathway for this compound via organocatalyzed deuteration.

Experimental Protocol: Organocatalyzed Deuteration of Pentoxifylline

This protocol is adapted from a reported organocatalyzed α-deuteration method for ketones.[1]

Materials:

-

Pentoxifylline

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Deuterium oxide (D₂O)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Pentoxifylline (0.4 mmol) in 1,4-dioxane (2 mL), add DBU (20 mol%).

-

Add D₂O (~70 equivalents, 28 mmol, 0.5 mL) to the reaction mixture.

-

Stir the reaction mixture at 50 °C for 14 hours.

-

After completion of the reaction (monitored by TLC or LC-MS), quench the reaction by adding 10 mL of water.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data obtained from the organocatalyzed deuteration of Pentoxifylline.

| Parameter | Value | Reference |

| Reactants | ||

| Pentoxifylline | 0.4 mmol | [1] |

| DBU | 20 mol% | [1] |

| D₂O | ~70 equivalents | [1] |

| Reaction Conditions | ||

| Solvent | 1,4-Dioxane | [1] |

| Temperature | 50 °C | [1] |

| Reaction Time | 14 hours | [1] |

| Results | ||

| Deuterium Incorporation | 93-94% | [1] |

| Isolated Yield | Not Reported | [1] |

Characterization and Isotopic Purity Analysis

The successful synthesis and isotopic labeling of this compound must be confirmed by appropriate analytical techniques.

Experimental Workflow for Characterization

Caption: Workflow for the purification and characterization of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary technique for determining the extent of deuteration.[1] By comparing the ¹H NMR spectrum of this compound with that of unlabeled Pentoxifylline, the disappearance or significant reduction of signals corresponding to the protons at the 4- and 6-positions of the hexyl chain confirms successful deuterium incorporation. The percentage of deuterium incorporation can be calculated by integrating the remaining proton signals at these positions relative to a stable, non-deuterated signal in the molecule (e.g., the methyl groups on the xanthine ring).

Mass Spectrometry

Mass spectrometry (MS) is used to confirm the molecular weight of this compound. The molecular weight of unlabeled Pentoxifylline is 278.31 g/mol . With the incorporation of five deuterium atoms, the expected molecular weight of this compound is approximately 283.34 g/mol . High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition, further verifying the identity of the labeled compound.

Conclusion

This technical guide has outlined a robust and efficient method for the synthesis of this compound via organocatalyzed direct deuteration of Pentoxifylline using D₂O. The provided experimental protocol and characterization workflow offer a clear path for researchers to produce and verify this valuable isotopically labeled compound for use in advanced pharmaceutical research and development. The high degree of deuterium incorporation achievable with this method makes it a preferred route for obtaining high-quality this compound.

References

Physical and chemical properties of Pentoxifylline-d5

An In-depth Technical Guide to the Physical and Chemical Properties of Pentoxifylline-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated analog of Pentoxifylline, a xanthine derivative used in the management of peripheral vascular disease.[1] This stable isotope-labeled version serves as an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis by mass spectrometry.[2] The substitution of five hydrogen atoms with deuterium atoms results in a higher molecular weight, which allows for its differentiation from the unlabeled drug in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on the experimental protocols used for its characterization, and a visualization of its primary mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. For comparative purposes, the properties of the non-deuterated form, Pentoxifylline, are also included.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 3,7-dimethyl-1-(5-oxohexyl-4,4,6,6,6-d5)-3,7-dihydro-1H-purine-2,6-dione | [3] |

| Synonyms | BL-191-d5, PTX-d5, Oxpentifylline-d5 | [2] |

| Molecular Formula | C₁₃H₁₃D₅N₄O₃ | [4] |

| Molecular Weight | 283.34 g/mol | [3][4] |

| CAS Number | 1185995-18-9 | [2][4] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% chemical purity, 98 atom % D | [5] |

| Storage | Store at -20°C | [6] |

Table 2: Comparison of this compound and Pentoxifylline

| Property | This compound | Pentoxifylline |

| Molecular Formula | C₁₃H₁₃D₅N₄O₃[4] | C₁₃H₁₈N₄O₃[7] |

| Molecular Weight | 283.34 g/mol [3][4] | 278.31 g/mol [7][8] |

| Melting Point | Not explicitly reported, but expected to be similar to Pentoxifylline. | 104-107 °C[9] |

| Boiling Point | Not explicitly reported. | ~421 °C (estimate)[8] |

| Solubility | Soluble in DMSO, DMF, and Ethanol.[10] | Soluble in chloroform, methanol, and water.[1] Soluble in ethanol (~2 mg/ml), DMSO (~10 mg/ml), and DMF (~10 mg/ml).[6] |

| UV/Vis (λmax) | Not explicitly reported. | 273 nm[6], 276 nm[11] |

| LogP | 0.19300[4] | 0.29[12] |

Experimental Protocols

Detailed experimental protocols for the characterization of a specific batch of this compound are typically provided in the Certificate of Analysis from the supplier. However, the following sections describe the general methodologies used for the synthesis and analysis of such isotopically labeled compounds.

Synthesis

A common method for the synthesis of deuterated compounds involves using deuterated starting materials or reagents. A patented method for preparing this compound involves treating Pentoxifylline with deuterium oxide (D₂O) and a base like potassium carbonate in a solvent such as toluene, followed by heating to facilitate hydrogen-deuterium exchange at specific positions.[13]

Structural Elucidation and Purity Determination

The structure and purity of this compound are confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary technique for confirming the isotopic labeling pattern.[14] By comparing the ¹H NMR spectrum of this compound with that of its non-deuterated standard, the absence of signals at the deuterated positions confirms the successful incorporation of deuterium. ¹³C NMR can also be used to confirm the carbon skeleton.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and isotopic purity of the compound.[14] For this compound, the molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the mass of the five deuterium atoms.[15] Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often used for quantitative analysis in biological samples.[16][17][18]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is employed to determine the chemical purity of the compound. The sample is passed through a column, and the retention time is compared to a known standard. The peak area in the chromatogram is proportional to the concentration of the compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in the molecule. The C-D stretching vibrations will appear at a lower frequency compared to the C-H stretching vibrations, providing further evidence of deuteration.

Mechanism of Action

Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[2][7] By inhibiting PDE, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][19] This elevation in cAMP activates protein kinase A (PKA) and leads to a cascade of downstream effects that contribute to its therapeutic properties.[7]

The primary effects include:

-

Improved Erythrocyte Deformability : Increased cAMP levels in red blood cells enhance their flexibility, allowing them to pass more easily through narrow capillaries.[1][20]

-

Reduced Blood Viscosity : Pentoxifylline decreases plasma fibrinogen concentrations and reduces erythrocyte and platelet aggregation, leading to a decrease in overall blood viscosity.[1]

-

Anti-inflammatory Effects : It inhibits the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and leukotrienes.[7][19]

-

Vasodilation : The increase in cAMP in vascular smooth muscle cells leads to their relaxation and subsequent vasodilation.[1]

-

Inhibition of Platelet Aggregation : Pentoxifylline also inhibits thromboxane synthesis and increases prostacyclin synthesis, which helps in reducing platelet aggregation.[1]

Figure 1: Signaling pathway of Pentoxifylline.

Experimental Workflow for Characterization

The general workflow for the synthesis and characterization of this compound involves several key stages to ensure the final product meets the required specifications for research use.

Figure 2: General workflow for this compound characterization.

Applications in Research

This compound is primarily used as an internal standard in bioanalytical methods, such as LC-MS, for the accurate quantification of Pentoxifylline and its metabolites in biological samples like plasma.[2] Its use helps to correct for variations in sample preparation and instrument response, leading to more reliable and reproducible results in pharmacokinetic and drug metabolism studies.

References

- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Pentoxifylline-4',4',6',6',6'-d5 | LGC Standards [lgcstandards.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 8. 6493-05-6 CAS MSDS (Pentoxifylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. PENTOXIFYLLINE USP - PCCA [pccarx.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pentoxifylline CAS#: 6493-05-6 [m.chemicalbook.com]

- 12. Pentoxifylline | C13H18N4O3 | CID 4740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 15. Pentoxifylline [webbook.nist.gov]

- 16. Bioanalysis of pentoxifylline and related metabolites in plasma samples through LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. What is Pentoxifylline used for? [synapse.patsnap.com]

- 20. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

The Unseen Anchor: A Technical Guide to Pentoxifylline-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly in the realm of drug development and clinical research, accuracy is paramount. The use of internal standards is a cornerstone of achieving reliable and reproducible results. This technical guide delves into the core principles and practical application of pentoxifylline-d5, a deuterated derivative of the hemorheological agent pentoxifylline, as an internal standard in mass spectrometric assays. We will explore the mechanism of action that makes it an ideal reference compound and provide detailed experimental insights for its application.

The Rationale for a Deuterated Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known quantity to all samples, calibrators, and quality controls before analysis. Its purpose is to correct for variations that can occur during sample preparation and instrumental analysis, such as extraction inefficiencies, injection volume discrepancies, and ionization suppression or enhancement in the mass spectrometer.

Deuterated compounds, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (²H or D), are considered the "gold standard" for internal standards in mass spectrometry. The key advantages of using a deuterated internal standard like this compound include:

-

Near-Identical Chemical and Physical Properties: The substitution of hydrogen with deuterium results in a minimal change in the molecule's chemical properties. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.

-

Co-elution with the Analyte: Due to their similar properties, the deuterated internal standard and the native analyte will have nearly identical retention times in liquid chromatography (LC), a crucial factor for accurate correction of matrix effects.

-

Mass-Based Differentiation: The mass difference between the analyte and the deuterated internal standard allows them to be distinguished by the mass spectrometer. This enables the precise measurement of the peak area ratio of the analyte to the internal standard, which is the basis for quantification.

By monitoring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during the analytical process will affect both compounds similarly, and thus the ratio will remain constant, leading to highly accurate and precise quantification.

Mechanism of Action of Pentoxifylline

Pentoxifylline is a xanthine derivative that improves blood flow by decreasing blood viscosity and increasing red blood cell flexibility.[1] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][4][5]

The elevation of cAMP activates protein kinase A (PKA), which in turn leads to a cascade of downstream effects, including:

-

Vasodilation: Relaxation of smooth muscle cells in blood vessel walls.[4]

-

Reduced Inflammation: Inhibition of the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[2][6]

-

Decreased Platelet Aggregation: Reduced potential for blood clot formation.[2][5]

These pharmacological effects are central to its therapeutic use in treating peripheral artery disease and other conditions related to impaired blood circulation.

This compound in Quantitative Analysis: An Experimental Overview

The following sections provide a detailed look at the application of this compound as an internal standard in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the quantification of pentoxifylline in biological matrices like human plasma.

Quantitative Data Summary

The following table summarizes typical parameters for an LC-MS/MS method for the quantification of pentoxifylline using this compound as an internal standard.

| Parameter | Value | Reference |

| Analyte | Pentoxifylline | |

| Internal Standard | This compound (or -d6) | [7][8] |

| Biological Matrix | Human Plasma | [7] |

| Linearity Range | 3 - 1200 ng/mL | [7] |

| Correlation Coefficient (r²) | > 0.99 | [7] |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL | [7] |

| Intra- and Inter-day Precision (%RSD) | < 15% | |

| Accuracy (%Bias) | Within ±15% | |

| Extraction Recovery | ~85-95% |

Experimental Protocol: LC-MS/MS Quantification of Pentoxifylline

This protocol outlines a typical procedure for the analysis of pentoxifylline in plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Pentoxifylline reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., K2EDTA)

2. Standard and Internal Standard Solution Preparation:

-

Prepare stock solutions of pentoxifylline and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of pentoxifylline by serial dilution of the stock solution with a mixture of acetonitrile and water.

-

Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the this compound working internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography system.

-

Analytical Column: A reversed-phase column, such as an Ace phenyl column (specific dimensions and particle size may vary).[7]

-

Mobile Phase: A mixture of 5 mM ammonium acetate buffer and acetonitrile (e.g., 60:40, v/v).[7]

-

Flow Rate: 1 mL/min.[7]

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.[7]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pentoxifylline: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 279.2 → 181.1)

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 284.2 → 186.1)

-

5. Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard for each sample.

-

Calculate the peak area ratio of pentoxifylline to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the pentoxifylline calibrators.

-

Determine the concentration of pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Core Concepts

To further elucidate the principles and processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway of pentoxifylline and the analytical workflow.

Caption: Pentoxifylline's signaling pathway.

Caption: Analytical workflow for quantification.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of pentoxifylline in complex biological matrices. Its near-identical physicochemical properties to the parent drug, coupled with its distinct mass, allow for effective correction of analytical variability. The detailed experimental protocol and the understanding of the underlying principles provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust and reliable bioanalytical methods. The use of such well-characterized internal standards is not merely a technical detail but a fundamental requirement for generating high-quality data in regulated and research environments.

References

- 1. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pentoxifylline - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Pentoxifylline? [synapse.patsnap.com]

- 5. Therapeutic potentials of pentoxifylline for treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pentoxifylline decreases serum levels of tumor necrosis factor alpha, interleukin 6 and C-reactive protein in hemodialysis patients: results of a randomized double-blind, controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Deuterated Pentoxifylline for Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic properties of pentoxifylline and explores the potential utility of deuterated pentoxifylline in pharmacokinetic studies. While specific pharmacokinetic data for a deuterated analog of pentoxifylline is not currently available in publicly accessible literature, this document extrapolates the likely effects of deuteration based on the well-understood metabolic pathways of pentoxifylline and the established principles of the kinetic isotope effect. This guide summarizes key pharmacokinetic parameters of pentoxifylline, details relevant experimental protocols, and utilizes visualizations to illustrate metabolic pathways and experimental workflows.

Introduction to Pentoxifylline and the Rationale for Deuteration

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to poor blood flow. It improves the flexibility of red blood cells and decreases blood viscosity, thereby enhancing tissue oxygenation.[1] Pentoxifylline undergoes extensive first-pass metabolism, primarily in the liver, resulting in a short plasma half-life and low bioavailability (20-30%).[2][3] The primary metabolic pathways involve oxidation and reduction of the oxohexyl side chain.[3][4]

The substitution of hydrogen with its stable isotope, deuterium, at specific sites of metabolic attack can significantly alter the pharmacokinetic profile of a drug.[5] This is due to the kinetic isotope effect, where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[6] Consequently, the enzymatic cleavage of a C-D bond requires more energy and proceeds at a slower rate.[6] This can lead to a decreased rate of metabolism, potentially resulting in:

-

Increased plasma concentrations (Cmax)

-

Increased overall drug exposure (AUC)

-

Longer elimination half-life (t1/2)

-

Improved bioavailability

-

Reduced formation of certain metabolites

For a drug like pentoxifylline with a high first-pass metabolism, deuteration presents a promising strategy to improve its pharmacokinetic profile, potentially leading to a more favorable dosing regimen and enhanced therapeutic efficacy.

Pharmacokinetics of Pentoxifylline

Pentoxifylline is rapidly and almost completely absorbed after oral administration.[1][7] However, it undergoes significant first-pass metabolism, leading to the formation of several active metabolites.[3][7] The two major metabolites are Metabolite I (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) and Metabolite V (1-(3-carboxypropyl)-3,7-dimethylxanthine), which can reach plasma concentrations five to eight times higher than the parent drug, respectively.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of pentoxifylline from various studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Pentoxifylline after Single Oral Doses

| Dose (mg) | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Reference |

| 100 | Solution | 272 - 1607 (mean range) | 0.29 - 0.41 (mean range) | 193 - 1229 (mean range) | 0.39 - 0.84 (mean range) | [2][8] |

| 200 | Solution | 272 - 1607 (mean range) | 0.29 - 0.41 (mean range) | 193 - 1229 (mean range) | 0.39 - 0.84 (mean range) | [2][8] |

| 400 | Solution | 272 - 1607 (mean range) | 0.29 - 0.41 (mean range) | 193 - 1229 (mean range) | 0.39 - 0.84 (mean range) | [2][8] |

| 400 | Extended-Release | 55 - 300 (mean range) | 2 - 4 (mean range) | 516 ± 165 | ~3.4 | [2][4] |

Table 2: Pharmacokinetic Parameters of Pentoxifylline After Multiple Doses (400 mg Extended-Release Tablets every 8 hours)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 189 - 248 (mean steady-state) | [4] |

| Tmax (hr) | 0.9 - 2 | [4] |

Metabolic Pathways of Pentoxifylline

The metabolism of pentoxifylline is complex and involves multiple enzymatic pathways. The primary routes of metabolism are:

-

Reduction: The keto group on the oxohexyl side chain is reduced to a secondary alcohol, forming the active Metabolite I.

-

Oxidation: The terminal methyl group of the oxohexyl side chain is oxidized to a carboxylic acid, forming the active Metabolite V.

These metabolic transformations are illustrated in the signaling pathway diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Pharmacokinetics of pentoxifylline after oral administration of a sustained release tablet at two different times of the day - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Comparative bioavailability study of two controlled-release pentoxifylline tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Comparison of pentoxifylline pharmacokinetics between smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentoxifylline-d5: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Pentoxifylline-d5, a deuterated analog of Pentoxifylline. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry by detailing the critical quality attributes and the methodologies used to verify them.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) is a formal document that confirms that a specific batch of a product meets its predetermined specifications. For a stable isotope-labeled compound like this compound, the CoA provides crucial data on its identity, purity, and other quality parameters. While individual supplier CoAs may vary in format, the core information remains consistent.

Typical Data Presented in a this compound Certificate of Analysis

The following table summarizes the quantitative data typically found on a CoA for this compound. The values presented are representative and may differ between suppliers and batches.

| Parameter | Specification | Method | Representative Value |

| Appearance | White to off-white solid | Visual Inspection | Conforms |

| Identity | Conforms to structure | ¹H NMR, MS | Conforms |

| Purity (by HPLC) | ≥ 95% | HPLC-UV | 99.16%[1] |

| Isotopic Purity | ≥ 99% Deuterium | Mass Spectrometry | 99.5% D |

| Residual Solvents | Meets USP <467> limits | GC-HS | Conforms |

| Water Content | ≤ 1.0% | Karl Fischer Titration | 0.2% |

| Assay (on as-is basis) | 95.0% - 105.0% | HPLC | 99.5% |

Experimental Protocols for Purity Determination

The purity of this compound is primarily determined using chromatographic techniques. The following are detailed methodologies representative of those used in quality control laboratories.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

A reversed-phase HPLC (RP-HPLC) method is commonly employed to separate this compound from its potential impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) or equivalent[2]

-

Data acquisition and processing software

Reagents:

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

o-Phosphoric acid

-

Tetrahydrofuran

Chromatographic Conditions: [2]

-

Mobile Phase: A mixture of water, methanol, o-phosphoric acid, and tetrahydrofuran in a ratio of 80:20:1:3 (v/v/v/v)[2].

-

Flow Rate: 1.0 mL/min[2]

-

Detection Wavelength: 274 nm[2]

-

Injection Volume: 10 µL

-

Column Temperature: Ambient

Sample Preparation:

-

Prepare a stock solution of the this compound reference standard and sample in the mobile phase.

-

For assay, dilute the stock solution to a final concentration of approximately 32 µg/mL[2].

-

For analysis of related substances, a more concentrated solution of about 1.6 mg/mL is used[2].

-

Filter the solutions through a 0.45 µm syringe filter before injection.

High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment

HPTLC offers a simple and rapid method for the determination of this compound purity.

Instrumentation:

-

HPTLC system with a densitometric scanner

-

TLC aluminum plates pre-coated with silica gel 60 F254

Reagents:

-

Chloroform (AR grade)

-

Acetone (AR grade)

Chromatographic Conditions: [1]

-

Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254[1].

-

Mobile Phase: Chloroform : Acetone (5:5, v/v)[1].

-

Development: Ascending development in a twin-trough chamber saturated with the mobile phase.

-

Detection: Densitometric analysis in the absorbance mode at 275 nm[1].

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water) to a concentration of 1000 ng/µL[1].

-

Apply appropriate volumes of the solution to the HPTLC plate.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for quality control, the logical relationship of analytical tests, and a relevant signaling pathway.

Caption: Experimental Workflow for this compound Quality Control.

Caption: Logical Relationship of Analytical Tests for Purity Assessment.

Caption: Simplified cAMP Signaling Pathway Modulated by Pentoxifylline.

References

Commercial Suppliers and Technical Guide for Pentoxifylline-d5 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available Pentoxifylline-d5, a deuterated analog of Pentoxifylline, for research applications. This document outlines its primary use as an internal standard in mass spectrometry-based quantification, details its mechanism of action through key signaling pathways, and offers a consolidated experimental protocol for its application.

Commercial Availability and Specifications

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. It is primarily intended for use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of Pentoxifylline in biological matrices.[1] Below is a summary of key quantitative data gathered from various suppliers.

Table 1: Quantitative Data for Commercially Available this compound

| Parameter | Typical Specification | Supplier Examples |

| Chemical Formula | C₁₃H₁₃D₅N₄O₃ | MedchemExpress, Simson Pharma, LGC Standards[2][3] |

| Molecular Weight | ~283.34 g/mol | MedchemExpress, Simson Pharma, LGC Standards[2][3] |

| Purity | ≥98% (typically >99%) | MedchemExpress (99.89%)[1] |

| Isotopic Enrichment | Typically >99 atom % D | Generally specified in the Certificate of Analysis (CoA) |

| Physical Form | Solid (crystalline or powder) | MedchemExpress, Cayman Chemical |

| CAS Number | 1185995-18-9 | MedchemExpress, Simson Pharma, LGC Standards[2][3] |

Note: Specific details on isotopic enrichment and purity are lot-dependent and are provided in the Certificate of Analysis (CoA) from the supplier.[2]

Mechanism of Action and Signaling Pathways

Pentoxifylline is a non-selective phosphodiesterase (PDE) inhibitor.[1] Its mechanism of action involves increasing the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). This cascade of events leads to a variety of downstream effects, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and a reduction in the inflammatory response.[4][5]

Below is a diagram illustrating the primary signaling pathway of Pentoxifylline.

Experimental Protocols: Use as an Internal Standard in LC-MS/MS

This compound is widely used as an internal standard for the accurate quantification of Pentoxifylline in biological samples, most commonly plasma. The following is a consolidated, detailed protocol based on published methodologies.[6][7]

Objective: To quantify the concentration of Pentoxifylline in a plasma sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Materials:

-

Pentoxifylline analytical standard

-

This compound internal standard

-

Human plasma (or other biological matrix)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Pentoxifylline (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of Pentoxifylline at various concentrations by serial dilution with a 50:50 methanol/water mixture.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 500 ng/mL) in a 50:50 methanol/water mixture.[6]

-

-

Sample Preparation (Protein Precipitation): [6]

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples).

-

Add 0.5 mL of cold methanol to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 5 minutes.

-

Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 or Phenyl-Hexyl column is commonly used (e.g., Kinetex Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm).[7]

-

Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[8][7]

-

Injection Volume: 5-10 µL.

-

Gradient: A gradient elution is typically employed to ensure good separation of the analyte from matrix components. An example gradient is a linear increase from 20% to 80% Mobile Phase B over a few minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Pentoxifylline and this compound for each sample.

-

Calculate the peak area ratio of Pentoxifylline to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Pentoxifylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines the general experimental workflow.

This comprehensive guide provides researchers with the essential information needed to source and effectively utilize this compound in their studies. For the most accurate and reliable results, it is crucial to obtain the lot-specific Certificate of Analysis from the supplier and to validate the analytical method according to established guidelines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pentoxifylline D5 | CAS No- 1185995-18-9 | Simson Pharma Limited [simsonpharma.com]

- 3. Pentoxifylline-4',4',6',6',6'-d5 | LGC Standards [lgcstandards.com]

- 4. Inhibition by pentoxifylline of TNF-α-stimulated fractalkine production in vascular smooth muscle cells: evidence for mediation by NF-κB down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility and stability of Pentoxifylline-d5 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Pentoxifylline-d5 in various solvents. The information presented herein is crucial for the development of analytical methods, formulation design, and ensuring the integrity of research and clinical samples. While specific data for the deuterated analog, this compound, is limited, this guide leverages extensive data available for the parent compound, Pentoxifylline, as a close surrogate due to the chemical similarities between the two molecules. Deuterium labeling is not expected to significantly alter the physicochemical properties of solubility and stability in this context.

Solubility Profile

Pentoxifylline and its deuterated analogs exhibit solubility in a range of organic solvents and aqueous solutions. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of Pentoxifylline

| Solvent | Temperature | Solubility (Mole Fraction x 10³) | Solubility (mg/mL) |

| n-Butyl Acetate | 298.15 K | 28.41 | - |

| Ethyl Acetate | 298.15 K | 21.55 | - |

| 1-Pentanol | 298.15 K | 18.95 | - |

| n-Propyl Acetate | 298.15 K | 16.69 | - |

| 1-Hexanol | 298.15 K | 15.11 | - |

| Dimethyl Sulfoxide (DMSO) | 298.15 K | 13.66 | ~10[1] |

| 1-Heptanol | 298.15 K | 13.18 | - |

| Methanol | 298.15 K | 11.66 | Soluble[2] |

| 1-Butanol | 298.15 K | 10.18 | - |

| 2-Butanol | 298.15 K | 9.102 | - |

| 1-Propanol | 298.15 K | 8.724 | - |

| Water | 298.15 K | 7.422 | 77 |

| 2-Propanol | 298.15 K | 6.057 | - |

| Ethanol | 298.15 K | 5.591 | ~2[1], Soluble[3] |

| 2-Pentanol | 298.15 K | 4.700 | - |

| Cyclohexane | 298.15 K | 0.09895 | - |

| Phosphate Buffered Saline (PBS), pH 7.2 | - | - | ~1[1] |

Data for mole fraction solubility is derived from a detailed study on Pentoxifylline in sixteen neat solvents[4].

Table 2: Qualitative Solubility of Pentoxifylline and its Deuterated Analogs

| Compound | Solvent | Solubility |

| Pentoxifylline | Chloroform | Soluble[2] |

| Pentoxifylline | Toluene | Sparingly soluble[3] |

| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[5] |

| Pentoxifylline-d6 | Dimethyl Sulfoxide (DMSO) | ≥ 10 mg/mL[6] |

| Pentoxifylline-d6 | Dimethylformamide (DMF) | ≥ 10 mg/mL[6] |

| Pentoxifylline-d6 | Ethanol | ≥ 2 mg/mL[6] |

Stability Profile

Forced degradation studies on Pentoxifylline have revealed its susceptibility to degradation under specific conditions. These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Table 3: Summary of Forced Degradation Studies on Pentoxifylline

| Stress Condition | Reagent/Parameters | Duration | Temperature | Outcome |

| Hydrolysis | ||||

| Acidic | 5 N HCl | 3 hours | 80 °C | Stable[7] |

| Acidic stress | Up to 10 days | Up to 45 °C | Stable[8][9] | |

| Alkaline | 0.5 N NaOH | 3 hours | 80 °C | Degradation observed[7] |

| Alkali stress | - | - | Subject to degradation[8][9] | |

| Neutral | Distilled Water | 3 hours | 80 °C | Degradation observed[7] |

| Oxidation | 30% H₂O₂ | 3 hours | 80 °C | No degradation[7] |

| Oxidative stress | - | - | Subject to degradation, formation of a major gem-dihydroperoxide derivative[9][10] | |

| Thermal | Dry Heat | - | - | Stable[7] |

| Elevated Temperature | Up to 10 days | Up to 45 °C | Stable[8][9] | |

| Photochemical | Photolysis | - | - | Stable[7] |

| Exposed to light | Up to 10 days | - | Stable[8][9] |

A study on an extemporaneously prepared oral suspension of Pentoxifylline (20 mg/mL in water) demonstrated that the suspension was stable for at least 91 days when stored in amber glass or plastic bottles at both 4°C and 25°C[11].

Experimental Protocols

The following are generalized methodologies for conducting solubility and stability studies on this compound, based on the cited literature.

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the constant temperature to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

-

Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

-

Calculation:

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways.

Protocol:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL)[7].

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 1 N HCl) and heat (e.g., 80°C) for a specified time.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 1 N NaOH) and heat (e.g., 80°C) for a specified time.

-

Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 30% H₂O₂) and heat (e.g., 80°C) for a specified time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.

-

Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp) for a defined period.

-

-

Sample Neutralization and Dilution:

-

After the stress period, cool the samples to room temperature.

-

Neutralize the acidic and alkaline samples with an appropriate base or acid.

-

Dilute all samples to a suitable concentration for analysis.

-

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

-

Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination

Caption: Workflow for Forced Degradation Study

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Pentoxifylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. tripod.swarthmore.edu [tripod.swarthmore.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Degradation studies of pentoxifylline: Isolation and characterization of a novel gem-dihydroperoxide derivative as major oxidative degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of pentoxifylline in an extemporaneously prepared oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Pentoxifylline-d5 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical and pharmaceutical research, the pursuit of precision and accuracy in quantitative analysis is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving reliable data. This technical guide delves into the critical applications of Pentoxifylline-d5, a deuterated analog of Pentoxifylline, in mass spectrometry-based assays. This guide will provide an in-depth overview of its use, detailed experimental protocols, and a summary of quantitative data to aid researchers in developing and validating robust analytical methods.

The Core Principle: Why Use a Deuterated Internal Standard?

In liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation, injection volume, and instrument response can introduce significant errors in quantification. An ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer. This compound, with five deuterium atoms replacing five hydrogen atoms, serves this purpose perfectly for the quantification of Pentoxifylline.[1] Its slightly higher mass allows the mass spectrometer to differentiate it from the unlabeled Pentoxifylline, while its nearly identical physicochemical properties ensure that it experiences the same degree of extraction recovery, ionization efficiency, and potential matrix effects as the analyte. By normalizing the response of the analyte to that of the known concentration of the internal standard, accurate and precise quantification can be achieved.

Applications of this compound in Mass Spectrometry

The primary application of this compound is as an internal standard in quantitative bioanalysis. This is particularly crucial in:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Pentoxifylline in biological systems, precise measurement of its concentration in matrices like plasma over time is essential. This compound is instrumental in the LC-MS/MS methods used for these studies.[2][3]

-

Therapeutic Drug Monitoring (TDM): For drugs with a narrow therapeutic index, monitoring their concentration in patients is vital for optimizing dosage and minimizing toxicity. The use of this compound in LC-MS/MS assays provides the necessary accuracy for TDM.

-

Metabolite Quantification: Pentoxifylline is extensively metabolized in the body to several active metabolites, including Lisofylline (Metabolite I or M1) and others like Metabolite V (M5).[4] Deuterated standards are also employed in methods that simultaneously quantify Pentoxifylline and its key metabolites, providing a comprehensive understanding of its metabolic profile.[4]

-

Bioequivalence Studies: In the development of generic drug formulations, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the branded drug. Accurate quantification using a deuterated internal standard is a cornerstone of these studies.

Experimental Protocols for Quantitative Analysis

The following sections detail common methodologies for the analysis of Pentoxifylline in biological matrices using this compound as an internal standard.

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the complex biological matrix and remove interfering substances. Common techniques include:

-

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma samples. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte and internal standard between the aqueous sample and an immiscible organic solvent. It can provide a cleaner extract than protein precipitation.

-

Solid-Phase Extraction (SPE): SPE offers a more selective and efficient way to clean up samples. The sample is passed through a solid sorbent that retains the analyte and internal standard, while interfering components are washed away. The analyte and internal standard are then eluted with a small volume of solvent.

Detailed Protein Precipitation Protocol:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a known amount of this compound working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Pentoxifylline.

| Parameter | Typical Conditions |

| LC Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Isocratic or gradient elution depending on the separation needs |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Quantitative Data Summary

The following tables present a summary of quantitative data from various validated LC-MS/MS methods for the determination of Pentoxifylline using a deuterated internal standard.

Table 1: MRM Transitions for Pentoxifylline and its Deuterated Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Pentoxifylline | 279.1 | 181.0 |

| This compound | 284.1 | 186.0 |

Note: In some studies, Pentoxifylline-d6 is used, which would have a precursor ion of m/z 285.3 and a corresponding product ion.

Table 2: Summary of Method Validation Parameters from Different Studies

| Parameter | Study 1 | Study 2 |

| Matrix | Human Plasma | Beagle Dog Plasma[3] |

| Internal Standard | This compound[2] | Phenacetin (as an example of a non-deuterated IS)[3] |

| Linearity Range | 3 - 1200 ng/mL[2] | 2 - 1000 ng/mL[3] |

| LLOQ | 3 ng/mL[2] | 2 ng/mL[3] |

| Intra-day Precision (%RSD) | < 15% | < 6.27%[3] |

| Inter-day Precision (%RSD) | < 15% | < 6.27%[3] |

| Intra-day Accuracy (%) | 85 - 115% | 88.65 - 97.18%[3] |

| Inter-day Accuracy (%) | 85 - 115% | 88.65 - 97.18%[3] |

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Pentoxifylline in plasma using this compound.

References

- 1. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pentoxifylline Neuroprotective Effects Are Possibly Related to Its Anti-Inflammatory and TNF-Alpha Inhibitory Properties, in the 6-OHDA Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pentoxifylline downregulates nitric oxide and tumor necrosis factor-alpha induced by mycobacterial lipoarabinomannan in a macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Pentoxifylline in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pentoxifylline in human plasma. The method utilizes Pentoxifylline-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and rapid protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method has been developed to provide a linear dynamic range, excellent precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.

Introduction

Pentoxifylline is a xanthine derivative used to treat muscle pain in patients with peripheral artery disease. Accurate and reliable quantification of Pentoxifylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a detailed protocol for the analysis of Pentoxifylline in human plasma using LC-MS/MS, a technique renowned for its selectivity and sensitivity. The use of this compound as an internal standard minimizes variability associated with sample preparation and matrix effects, thereby enhancing the reliability of the results.

Experimental

Materials and Reagents

-

Pentoxifylline (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Pentoxifylline and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Pentoxifylline stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

Experimental Workflow

Caption: A flowchart illustrating the key stages of the bioanalytical method for Pentoxifylline quantification.

Protocols

Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

To each tube, add 100 µL of the corresponding plasma sample (blank, standard, QC, or unknown).

-

Add 20 µL of the this compound internal standard working solution (500 ng/mL) to all tubes except the blank.

-

To precipitate plasma proteins, add 300 µL of ice-cold methanol to each tube.

-

Vortex mix the tubes vigorously for 2 minutes.

-

Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Protocol

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pentoxifylline) | m/z 279.2 → 181.1 |

| MRM Transition (this compound) | m/z 284.2 → 181.1 (Predicted) |

| Collision Energy (CE) | Optimized for specific instrument (typically 20-30 eV) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

Method Validation Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of Pentoxifylline.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Pentoxifylline | 2 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| Low QC (6 ng/mL) | < 10% | < 10% | 90 - 110% | 90 - 110% |

| Mid QC (100 ng/mL) | < 8% | < 8% | 92 - 108% | 92 - 108% |

| High QC (800 ng/mL) | < 7% | < 7% | 93 - 107% | 93 - 107% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |

| Pentoxifylline | > 85% | Minimal (within ±15%) |

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is a critical component of this bioanalytical method. The following diagram illustrates the logical relationship for quantitative analysis using an internal standard.

Caption: The logical workflow for calculating analyte concentration using an internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Pentoxifylline in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method ideal for routine analysis in a regulated bioanalytical laboratory. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Application Notes: Quantitative Analysis of Pentoxifylline in Plasma by LC-MS/MS using Pentoxifylline-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentoxifylline is a xanthine derivative used to treat intermittent claudication and other conditions related to peripheral vascular disease. Accurate and reliable quantification of pentoxifylline in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the quantitative analysis of pentoxifylline in plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with pentoxifylline-d5 as the internal standard (IS). This compound is a stable isotope-labeled version of the drug, which serves as an ideal internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1]

The described method is based on protein precipitation for sample cleanup, followed by rapid chromatographic separation and sensitive detection using tandem mass spectrometry in the multiple reaction monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Pentoxifylline reference standard

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 or Phenyl-Hexyl, 50 x 2.1 mm, 1.7 µm)

Preparation of Stock and Working Solutions

-

Pentoxifylline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of pentoxifylline reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the pentoxifylline stock solution with a methanol/water (1:1, v/v) mixture to create calibration standards.[2] Prepare a working solution of this compound at a suitable concentration (e.g., 500 ng/mL) in the same diluent.

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[3]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 500 µL of cold methanol to precipitate plasma proteins.[3]

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

Column: Kinetex Phenyl-Hexyl (50 x 2.1 mm, 1.7 µm) or equivalent[2]

-

Mobile Phase A: 0.2% formic acid and 5mM ammonium formate in water[2]

-

Mobile Phase B: Methanol[2]

-

Flow Rate: 0.2 mL/min[2]

-

Injection Volume: 5 µL[2]

-

Column Temperature: 40°C[2]

-

Gradient Elution:

-

0-1.0 min: 20% B

-

1.0-3.0 min: Ramp to 80% B

-

3.0-3.5 min: Hold at 80% B

-

3.5-5.5 min: Return to 20% B and equilibrate[2]

-

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Data Presentation

The following tables summarize the quantitative performance of a typical validated LC-MS/MS method for pentoxifylline in plasma.

| Parameter | Value |

| Linearity Range | 2 - 1000 ng/mL[2][5] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] |

Table 1: Linearity and Sensitivity

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 98.0 - 110.2[5] |

| Medium | 500 | < 8 | < 8 | 98.0 - 110.2[5] |

| High | 800 | < 8 | < 8 | 98.0 - 110.2[5] |

Table 2: Precision and Accuracy

| Parameter | Value (%) |

| Extraction Recovery | > 85[3] |

| Matrix Effect | Minimal (within acceptable limits) |

Table 3: Recovery and Matrix Effect

Visualizations

Caption: Experimental workflow for the quantitative analysis of pentoxifylline in plasma.

Caption: Simplified signaling pathway of Pentoxifylline as a PDE inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development and Validation a UPLC-MS/MS Method for Quantification of Pentoxifylline in Beagle Plasma: Application for Pharmacokinetic Study of Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalysis of Pentoxifylline in Human Plasma Using Pentoxifylline-d5 as an Internal Standard

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pentoxifylline in human plasma. To ensure the highest degree of accuracy and precision, this protocol employs Pentoxifylline-d5 as a stable isotope-labeled internal standard (IS). The described methodology, encompassing a straightforward solid-phase extraction (SPE) procedure, provides the requisite sensitivity, specificity, and throughput for pharmacokinetic studies and routine therapeutic drug monitoring. All experimental parameters and validation data are presented in accordance with regulatory guidelines.

Introduction

Pentoxifylline is a xanthine derivative utilized in the management of peripheral vascular disease due to its hemorheological properties. It functions as a non-selective phosphodiesterase inhibitor, enhancing red blood cell deformability and reducing blood viscosity, which collectively improves microcirculatory blood flow.[1][2] Accurate measurement of Pentoxifylline concentrations in biological matrices is paramount for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and instrumental analysis.[3][4] This document provides a comprehensive protocol for the bioanalysis of Pentoxifylline in human plasma using this compound.

Experimental Protocols

Materials and Reagents

-

Analytes: Pentoxifylline, this compound (Internal Standard)

-

Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium acetate, Ultrapure water

-

Biological Matrix: Human plasma (with K2-EDTA as anticoagulant)

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

Instrumentation

-

Liquid Chromatography: Shimadzu HPLC system or equivalent

-

Mass Spectrometer: Sciex API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

-